molecular formula C14H8Cl4O2 B2775847 3,5-Dichloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde CAS No. 428491-25-2

3,5-Dichloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde

Cat. No. B2775847
CAS RN: 428491-25-2
M. Wt: 350.02
InChI Key: VDBGFWBGBDZNIM-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C14H8Cl4O2 . It has an average mass of 350.024 Da and a monoisotopic mass of 347.927826 Da .


Synthesis Analysis

3,5-Dichlorobenzaldehyde, a starting reagent, has been used in the synthesis of β-aryl-β-amino acid enantiomers and dichlorophenylpyruvic acid .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde contains a total of 29 bonds; 21 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), and 1 ether .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

3,5-Dichloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde serves as a valuable building block in organic synthesis. Researchers utilize it to create more complex molecules, especially in the development of pharmaceuticals. Some notable applications include:

Photophysics and Photochemistry

3,5-Dichlorobenzaldehyde - MilliporeSigma 4-((3,4-Dichlorobenzyl)oxy)benzaldehyde - MilliporeSigma 3,5-Dichloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde - ChemicalBook 3,5-Dichloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde - ChemicalBook 3,5-Dichloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde - ChemicalBook

properties

IUPAC Name

3,5-dichloro-4-[(3,4-dichlorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl4O2/c15-10-2-1-8(3-11(10)16)7-20-14-12(17)4-9(6-19)5-13(14)18/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBGFWBGBDZNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2Cl)C=O)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde

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